Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide
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Overview
Description
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in treating diseases such as Alzheimer’s disease.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme inhibition: The peptide can inhibit enzymes by binding to their active sites.
Receptor binding: It can interact with cell surface receptors, triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another synthetic peptide with potential neuroprotective effects.
Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: A hexapeptide with similar structural features.
Uniqueness
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications.
Properties
CAS No. |
63296-47-9 |
---|---|
Molecular Formula |
C44H85N15O9 |
Molecular Weight |
968.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H85N15O9/c1-28(2)37(58-42(66)34-19-13-25-59(34)44(68)33(18-7-12-24-49)54-35(60)26-50)43(67)52-27-36(61)53-30(15-4-9-21-46)39(63)56-32(17-6-11-23-48)41(65)57-31(16-5-10-22-47)40(64)55-29(38(51)62)14-3-8-20-45/h28-34,37H,3-27,45-50H2,1-2H3,(H2,51,62)(H,52,67)(H,53,61)(H,54,60)(H,55,64)(H,56,63)(H,57,65)(H,58,66)/t29-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
AJRADORLGXJRMK-UJNADNKXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
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